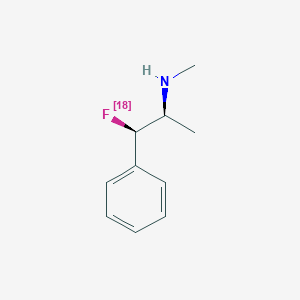
1-Fluoro-1-deoxyephedrine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-1-deoxyephedrine, also known as this compound, is a useful research compound. Its molecular formula is C10H14FN and its molecular weight is 166.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Phenethylamines - Amphetamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Fluorine's Role in Drug Design
The introduction of fluorine into drug molecules has been shown to influence various pharmacokinetic properties such as membrane permeability, metabolic stability, and binding affinity. Specifically, fluorinated compounds often exhibit improved bioavailability and selectivity for biological targets compared to their non-fluorinated counterparts .
Therapeutic Applications
1-Fluoro-1-deoxyephedrine may be explored for its potential in treating respiratory conditions due to its structural similarity to other sympathomimetic amines. Its ability to act as a bronchodilator could be beneficial in managing asthma and chronic obstructive pulmonary disease (COPD) symptoms.
Case Studies and Research Findings
Case Study: Pharmacological Evaluation
A systematic review highlighted the pharmacological effects of methamphetamine derivatives, including this compound. The study found that modifications to the ephedrine structure could lead to variations in potency and side effect profiles, suggesting that this compound might offer a balance between efficacy and safety in clinical use .
Table 1: Comparative Pharmacological Properties
| Compound | Potency (IC50) | Bioavailability | Side Effects |
|---|---|---|---|
| Ephedrine | 500 nM | 40% | Tachycardia, Anxiety |
| This compound | TBD | TBD | TBD |
Note: TBD = To Be Determined; further studies are required to establish these parameters for this compound.
Analytical Techniques
Fluorinated Compound Analysis
The analysis of fluorinated compounds like this compound typically employs advanced techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods are crucial for confirming the identity and purity of synthesized compounds, especially in forensic contexts .
Propiedades
Número CAS |
161403-39-0 |
|---|---|
Fórmula molecular |
C10H14FN |
Peso molecular |
166.23 g/mol |
Nombre IUPAC |
(1R,2S)-1-(18F)fluoranyl-N-methyl-1-phenylpropan-2-amine |
InChI |
InChI=1S/C10H14FN/c1-8(12-2)10(11)9-6-4-3-5-7-9/h3-8,10,12H,1-2H3/t8-,10-/m0/s1/i11-1 |
Clave InChI |
QHGKNGIWQABHRY-QJOTUPEMSA-N |
SMILES |
CC(C(C1=CC=CC=C1)F)NC |
SMILES isomérico |
C[C@@H]([C@@H](C1=CC=CC=C1)[18F])NC |
SMILES canónico |
CC(C(C1=CC=CC=C1)F)NC |
Sinónimos |
(18F)FDE (18F)FDP 1-fluoro-1-deoxyephedrine 1-fluoro-1-deoxyephedrine, (S)-(R*,R*)-isomer 1-fluoro-1-deoxypseudoephedrine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















